![molecular formula C21H18N2O2S2 B3002196 N-(3-(苯并[d]噻唑-2-基)噻吩-2-基)-2-(4-甲氧基-3-甲基苯基)乙酰胺 CAS No. 955807-98-4](/img/structure/B3002196.png)

N-(3-(苯并[d]噻唑-2-基)噻吩-2-基)-2-(4-甲氧基-3-甲基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide is a derivative of benzothiazole and acetamide, which are known for their potential biological activities. Benzothiazole derivatives have been extensively studied for their photophysical properties, kinase inhibitory activities, and potential as antimicrobial and anticonvulsant agents . Acetamide derivatives, in particular, have been synthesized and evaluated for various biological activities, including antitumor, antimicrobial, antioxidant, and anti-inflammatory properties .

Synthesis Analysis

The synthesis of related benzothiazole acetamide derivatives typically involves the refluxing of benzothiazoles with acetic acid or acetylation reactions of amines . For example, the synthesis of N-(benzo[d]thiazol-2-yl)acetamides was achieved by refluxing benzothiazoles with acetic acid, leading to the formation of hydrogen bond-associated crystals . Similarly, the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives was performed using 2-(4-aminophenyl)benzothiazole as a pharmacophoric group, followed by acetylation and further reactions with heterocyclic ring systems .

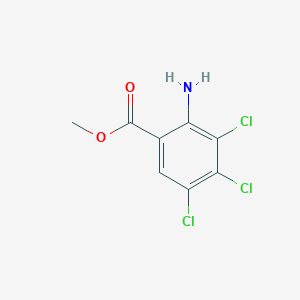

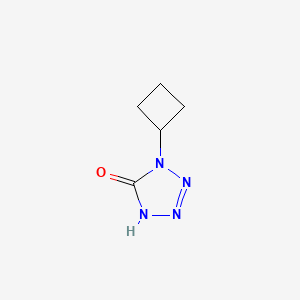

Molecular Structure Analysis

The molecular structure of benzothiazole acetamide derivatives is characterized by the presence of hydrogen bonding and planar geometries. For instance, the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides revealed linearly extended conformations and the presence of classical N-H...O hydrogen bonds . Another study reported that the N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide moiety adopts an almost planar structure, with the adamantyl substituent occupying the gauche position relative to the C—N bond of the acetamide moiety .

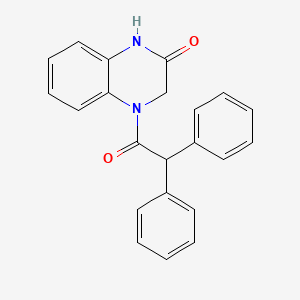

Chemical Reactions Analysis

Benzothiazole acetamide derivatives can participate in various chemical reactions, including hydrogen bonding interactions that influence their crystal packing and biological activities. For example, N-(benzo[d]thiazol-2-yl)acetamide molecules form hydrogen-bonded assemblies, which are characteristic of the substituent in the benzothiazole moiety . These hydrogen bonding interactions are crucial for the biological activities of these compounds, as seen in the Src kinase inhibitory and anticancer activities of thiazolyl N-benzyl-substituted acetamide derivatives .

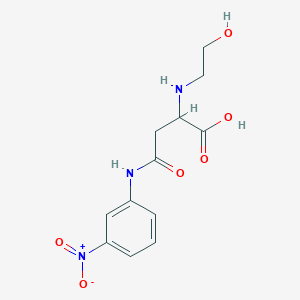

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole acetamide derivatives are influenced by their molecular structure and substituents. These compounds exhibit photophysical properties, as well as potential antimicrobial, anticonvulsant, and antitumor activities . The presence of hydrogen bonds and planar geometries contribute to their stability and interactions with biological targets. Additionally, the introduction of various substituents can enhance their biological activities, as seen in the antimicrobial and antifungal activities of novel N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides .

科学研究应用

抗菌和抗氧化剂

N-(3-(苯并[d]噻唑-2-基)噻吩-2-基)-2-(4-甲氧基-3-甲基苯基)乙酰胺和类似化合物已表现出对各种细菌和真菌的有效抗菌活性,以及显着的抗氧化活性。这些特性是使用琼脂平板扩散和自由基清除试验等方法评估的 (Naraboli & Biradar, 2017).

COX 抑制活性

该化合物的某些衍生物对 COX-2 酶表现出很强的抑制活性,这与其在治疗炎症和疼痛中的潜在用途有关 (Ertas 等人,2022 年).

抗炎和抗氧化特性

N-(3-(苯并[d]噻唑-2-基)噻吩-2-基)-2-(4-甲氧基-3-甲基苯基)乙酰胺的几个衍生物已被合成并评估其抗炎和抗氧化活性。其中一些化合物既具有抗氧化活性,又具有抗炎活性,使其成为治疗相关疾病的潜在候选药物 (Koppireddi 等人,2013 年).

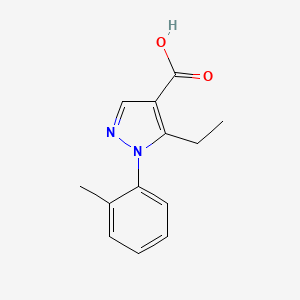

光物理性质

对 N-(苯并[d]噻唑-2-基)乙酰胺晶体的(一种结构相关的化合物)的光物理性质的研究,提供了对其氢键缔合性质及其在分子工程中的潜在应用的见解 (Balijapalli 等人,2017 年).

抗肿瘤活性

研究表明,该化合物的衍生物对各种癌细胞系表现出相当大的抗肿瘤活性,使其成为癌症治疗的潜在候选药物 (Yurttaş 等人,2015 年).

光电性质

基于噻唑的聚噻吩的光电性质(包括 N-(噻唑-2-基)-2-(噻吩-3-基)乙酰胺)已被探索用于在电子和光子学中具有各种应用的导电聚合物中的潜力 (Camurlu & Guven, 2015).

作用机制

Target of Action

It is known that benzothiazole derivatives, which this compound is a part of, have a broad spectrum of pharmaceutical activity profile . They are often used as inhibitors of tyrosine kinase receptors (TKR), which are overexpressed in a number of cancers .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, such as tkr, and inhibit their activity . This leads to a decrease in the proliferation of cancer cells .

Biochemical Pathways

It can be inferred from the known actions of benzothiazole derivatives that they may affect the signaling pathways associated with tkr . The inhibition of these receptors can disrupt the growth and proliferation of cancer cells .

Result of Action

Based on the known actions of benzothiazole derivatives, it can be inferred that the compound may lead to a decrease in the proliferation of cancer cells .

属性

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(4-methoxy-3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O2S2/c1-13-11-14(7-8-17(13)25-2)12-19(24)23-20-15(9-10-26-20)21-22-16-5-3-4-6-18(16)27-21/h3-11H,12H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOTBAAGESJIGIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC(=O)NC2=C(C=CS2)C3=NC4=CC=CC=C4S3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Tert-butyl-7-(4-cyclopentylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3002115.png)

![Methyl 3-[(2-aminophenyl)sulfanyl]-3-(furan-2-yl)-2-hydroxypropanoate](/img/structure/B3002117.png)

![6-(4-fluorobenzyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B3002124.png)

![tert-Butyl N-[1-(5-methylpyridin-2-yl)cyclopropyl]carbamate](/img/structure/B3002125.png)

![(Z)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-benzyl-N-(2-hydroxyethyl)propanamide](/img/structure/B3002136.png)